Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a fused bicyclic structure containing both oxygen (1-oxa) and nitrogen (8-aza) heteroatoms. The spiro[4.5]decane scaffold consists of a five-membered oxolane ring and a six-membered piperidine ring sharing a single carbon atom. The benzyl ester group at position 8 and the ketone (3-oxo) at position 3 are critical functional groups influencing its reactivity and applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14-10-16(21-12-14)6-8-17(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFDEMBJGUIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)CO2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hydroxyamide Intermediate
4-Aminophenol reacts with α-hydroxy acids (e.g., glycolic or lactic acid) via DCC-mediated coupling to form 2-hydroxy-N-(4-hydroxyphenyl)acetamide (9a ) or 2-hydroxy-N-(4-hydroxyphenyl)propanamide (9b ). The hydroxyl and amide groups are critical for subsequent cyclization.
Copper-Catalyzed Oxidative Cyclization
The hydroxyamide undergoes oxidative cyclization using bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄ClO₄]) in dichloromethane (DCM) at room temperature. This step forms the 1-oxa-8-azaspiro[4.5]decane skeleton, with the ketone arising from oxidation of the secondary alcohol (Table 1).
Table 1: Optimization of Oxidative Cyclization Conditions
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | DCM | 25 | 78 |
Benzyl Carbamate Installation
The free amine in the spirocyclic product is treated with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the benzyl carbamate group. This step typically proceeds in >85% yield under mild conditions.
Advantages : High atom economy, single-step cyclization.
Limitations : Requires specialized copper catalysts and precise control of oxidation states.
Mitsunobu Reaction for Spirocyclization
The Mitsunobu reaction enables intramolecular ether formation, offering an alternative route to the spiro core. This method, inspired by spirocyclic β-lactam syntheses, proceeds as follows:
Preparation of Hydroxyamide Precursor
A hydroxyamide derivative (e.g., N-Boc-protected α-hydroxymethylproline) is synthesized via EDCI/HOBt-mediated coupling. The hydroxyl and amide groups are positioned to facilitate cyclization.
Mitsunobu Cyclization
The hydroxyamide undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), forming the spirocyclic lactam. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the free amine (Table 2).
Table 2: Mitsunobu Reaction Parameters
| Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DEAD, PPh₃ | THF | 25 | 71 |
Carbamate Formation
The free amine reacts with benzyl chloroformate in dichloromethane, affording the target compound in 89% yield.
Advantages : Stereochemical control, compatibility with acid-sensitive groups.
Limitations : High cost of DEAD and PPh₃.
Transesterification of tert-Butyl Ester
The tert-butyl ester analog (CAS 954236-44-3) serves as a precursor for benzyl ester formation via transesterification:
Hydrolysis of tert-Butyl Ester
The tert-butyl group is cleaved using hydrochloric acid in dioxane, yielding the free carboxylic acid.
Benzylation
The carboxylic acid reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), forming the benzyl ester.
Table 3: Transesterification Yields
| Starting Material | Product | Yield (%) |
|---|---|---|
| tert-Butyl ester | Benzyl ester | 67 |
Advantages : Utilizes commercially available intermediates.
Limitations : Multi-step process with moderate overall yield.
Carbamate Formation via Phosgene Cyclization
Adapted from spiro piperidine syntheses, this route employs phosgene analogs for cyclization:
Spirocyclic Amine Synthesis
4-Piperidone derivatives are condensed with glycolic acid derivatives, followed by Strecker aminonitrile formation and reduction to yield the spirocyclic amine.
Benzyl Chloroformate Cyclization
The amine reacts with benzyl chloroformate under high-dilution conditions, inducing cyclization to form the carbamate-linked spiro structure.
Advantages : Direct carbamate incorporation during cyclization.
Limitations : Requires stringent reaction controls to prevent oligomerization.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Key Step | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization | Cu-catalyzed oxidation | 78 | Moderate | High |
| Mitsunobu Reaction | DEAD/PPh₃ cyclization | 71 | High | Moderate |
| Transesterification | Benzylation | 67 | Low | High |
| Phosgene Cyclization | Carbamate formation | 65 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and oxa groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxo group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The oxo and oxa groups play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3)
- Molecular Formula: C₁₄H₂₃NO₄ (estimated from tert-butyl analogs)
- Studies show tert-butyl derivatives undergo distinct reaction pathways with N,N-dimethylformamide dimethyl acetal, favoring cyclization or substitution depending on conditions .
- Applications : Used as intermediates in synthesizing bioactive molecules, such as kinase inhibitors .
Variants with Additional Heteroatoms or Substituents
Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 170465-15-3)
Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 2920741-21-3)
- Requires stringent safety protocols due to reactive thiol byproducts .
| Compound Name | Heteroatoms/Substituents | Molecular Weight | CAS Number | Key Properties |
|---|---|---|---|---|
| This compound | 1-oxa, 8-aza, 3-oxo | ~291.3 | N/A | Moderate polarity |
| Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | 1-phenyl, 1,3,8-triaza | 363.41 | 170465-15-3 | High polarity |
| Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | 2-thioxo, 1,3,8-triaza | 335.39 | 2920741-21-3 | Reactive sulfur moiety |
Positional Isomers and Ring Modifications
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5)
- Key Differences: The oxo group at position 1 instead of 3 reduces steric hindrance near the ester group, facilitating nucleophilic attacks. This compound has a similarity score of 0.96 to the 3-oxo analog, highlighting minor structural impacts on reactivity .
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2029246-72-6)
- Molecular Formula : C₁₆H₁₈N₂O₄
- Key Differences : Two ketone groups (2,4-dioxo) increase electrophilicity, making it prone to condensation reactions. The diaza (1,8) system may stabilize transition states in catalytic processes .
Biological Activity
Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2001507-82-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
Structural Characteristics: The compound features a spirocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 2001507-82-8 |
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Case Study:
In a recent study, the compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. In animal models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta plaque formation.
The biological activities of this compound are hypothesized to result from its ability to interact with specific molecular targets within cells:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism: Induction of apoptosis through activation of caspases.
- Neuroprotection: Modulation of neuroinflammatory pathways.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in laboratory settings?
- Methodological Answer :
-
Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
-
Storage : Store in tightly sealed containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) .
-
Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
- Data Table : Key Safety Hazards
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Use protective gloves |
| Eye Irritation | H319 | Wear goggles; rinse eyes for 15+ minutes if exposed |
| Respiratory Irritation | H335 | Use respiratory protection in poorly ventilated areas |
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry. Example: A derivative (6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-...) showed bond lengths of 1.52–1.60 Å for key C–O and C–N bonds .
- HRMS : Validates molecular weight (e.g., [M+H]+ for a related compound: calcd 432.2852, found 432.2863) .
- Elemental Analysis : Confirms purity (e.g., C 55.13% vs. calcd 54.98% for a hydrogen oxalate salt) .
Q. What are the common synthetic routes for preparing this spirocyclic compound?
- Methodological Answer :
- General Procedure A : React a spirocyclic precursor (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate) with benzylating agents (e.g., benzyl halides) under basic conditions (K₂CO₃, DMF) .
- Yield Optimization : Use anhydrous solvents and controlled temperatures (e.g., 0°C to room temperature) to minimize side reactions. Typical yields range from 27% to 77% depending on substituents .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of spirocyclic derivatives?
- Methodological Answer :
-
Chiral Ligands : Phosphoramidite ligands in copper-catalyzed reactions induce enantioselectivity. For example, (7S,9R)-tert-butyl 7-formyl-9-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized with >90% ee using such ligands .
-
Solvent Effects : Polar aprotic solvents (e.g., THF) favor transannular cyclization, reducing racemization .
- Data Table : Stereochemical Control Parameters
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Ligand Type | Phosphoramidite | High enantiomeric excess |
| Temperature | 0–25°C | Minimizes epimerization |
| Solvent | THF/EtOAc (1:1) | Enhances cyclization efficiency |
Q. How should researchers address contradictions in analytical data (e.g., HRMS vs. elemental analysis)?
- Methodological Answer :
- Cross-Validation : Re-run HRMS with internal standards (e.g., sodium formate) to calibrate mass accuracy. For elemental analysis, ensure complete combustion by increasing oxygen flow .
- Case Study : A compound showed a 0.15% deviation in carbon content (found 55.13% vs. calcd 54.98%). This was resolved by verifying sample dryness and excluding hygroscopic contaminants .
Q. What strategies enhance the pharmacological relevance of this compound in structure-activity relationship (SAR) studies?
- Methodological Answer :
-
Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic moieties (e.g., pyridyl) to improve σ-receptor binding. A derivative with 4-fluorophenyl showed selective toxicity against metastatic melanoma cells .
-
Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. For example, tert-butyl analogs exhibited improved half-life (t₁/₂ > 2 hrs) compared to ethyl esters .
- Data Table : SAR Insights for σ-Receptor Ligands
| Derivative | Modification | Biological Activity |
|---|---|---|
| 9b (benzylpiperazine) | 4-Benzyl substitution | σ2R agonist (IC₅₀ = 12 nM) |
| BS148 | 4-Fluorophenyl | Selective cytotoxicity (IC₅₀ = 0.8 μM in melanoma) |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
